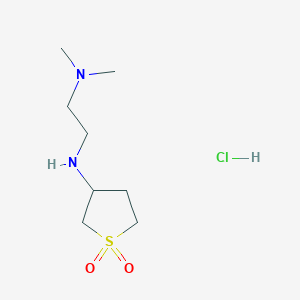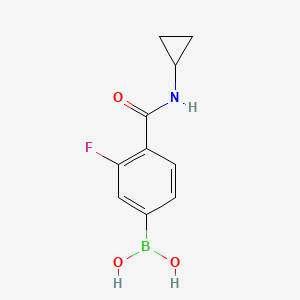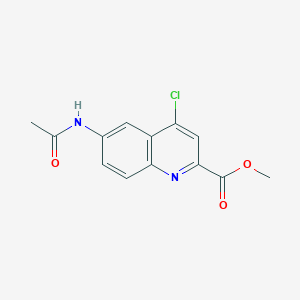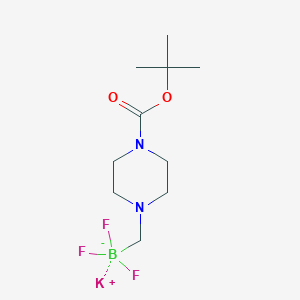
Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate
Vue d'ensemble
Description
Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate is a chemical compound with the molecular formula C10H19BF3N2O2.K and a molecular weight of 306.175 . It is also known as Boc-protected potassium piperazinemethyltrifluoroborate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23BF3N2O2.K/c1-16(2,3)24-15(23)22-10-8-21(9-11-22)12-13-4-6-14(7-5-13)17(18,19)20;/h4-7H,8-12H2,1-3H3;/q-1;+1 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
This compound has been used as an additive in the perovskite precursor solution to passivate defects and improve the extraction of carriers in perovskite films . The introduction of this compound could effectively enhance the crystallization ability of perovskite, resulting in high-quality perovskite films with larger grain size .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It has a high solubility and can dissolve in water and organic solvents . The compound is stable at room temperature . The melting point is 200 °C (decomp) (Solv: acetone (67-64-1); hexane (110-54-3); ethyl ether (60-29-7)) .Applications De Recherche Scientifique
Photovoltaic Technology
PTFBK: has been identified as a novel multifunctional additive that significantly boosts the efficiency and stability of inverted perovskite solar cells (PSCs). By incorporating PTFBK into the perovskite precursor solution, researchers have been able to passivate defects and promote charge carrier transport . This has led to the development of highly efficient rigid and flexible PSCs with power conversion efficiencies (PCEs) of 24.99% and 23.48% , respectively . The additive also contributes to the thermal, humidity, and light stability of the PSCs, making them more viable for commercialization .
Defect Passivation in Semiconductors
The introduction of PTFBK in semiconductor materials can effectively passivate crystallographic defects, which are often responsible for the loss of open-circuit voltage in devices . This passivation leads to high-quality films with larger grain size, enhancing the overall performance of the semiconductor devices .
Enhancement of Crystallization
PTFBK plays a crucial role in improving the crystallization ability of perovskite, which is essential for creating high-quality films for optoelectronic applications . The larger grain size resulting from PTFBK treatment leads to better device performance and longevity .
Stability Under Harsh Conditions
Devices modified with PTFBK exhibit remarkable stability under extreme conditions, such as high temperatures, humidity, and continuous illumination . This makes PTFBK an excellent candidate for developing solar cells and other devices that require long-term stability in varying environmental conditions .
Flexible Electronics
The flexibility of PSCs is greatly enhanced by PTFBK, allowing them to retain 85% of their initial PCE even after 5,000 bending cycles at a radius of five millimeters . This property is particularly beneficial for the development of wearable electronics and other applications where mechanical flexibility is crucial .
Hydrogen Bonding Enhancement
PTFBK’s ability to form hydrogen bonds with formamidinium and fluorine contributes to the stability and efficiency of PSCs . This bonding mechanism is a key factor in the additive’s multifunctional role in device fabrication .
Large-Area Device Fabrication
Due to its role in improving the optoelectronic properties and fabrication cost-effectiveness, PTFBK is instrumental in the prospect of large-area device fabrication . This application is significant for scaling up production and meeting the demands of commercial markets .
Research and Development
While PTFBK has shown promising results in various applications, it is primarily intended for research and development purposes . Its use in commercial products or medicinal applications is advised against, highlighting its role in advancing scientific knowledge rather than direct consumer use .
Mécanisme D'action
Target of Action
Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate is primarily used as an additive in the perovskite precursor solution . Its main targets are the defects in perovskite films .
Mode of Action
The compound interacts with its targets by passivating the defects in perovskite films . This passivation improves the extraction of carriers in the films .
Biochemical Pathways
The introduction of Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate enhances the crystallization ability of perovskite, resulting in high-quality perovskite films with larger grain size . This process affects the pathway of carrier transport in perovskite solar cells .
Result of Action
The introduction of Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate leads to the creation of highly efficient rigid and flexible p-i-n perovskite solar cells with high power conversion efficiencies . The compound’s action also results in excellent thermal, humidity, and light stability under various conditions .
Action Environment
Environmental factors play a significant role in the action of Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate. For instance, the unencapsulated compound-modified device exhibits excellent stability under diverse conditions, such as continuous heating at 85 °C in N2-filled containers, ambient conditions at 60-70% relative humidity, and continuous illumination at 100 mW cm-2 . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature, humidity, and light intensity .
Safety and Hazards
The compound is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, which means it can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The compound has shown potential in the field of new-generation photovoltaic technologies due to its exceptional optoelectronic properties . It has been used to enhance the efficiency and stability of inverted perovskite solar cells (PSCs), paving the way for the future development and commercialization of PSCs and related perovskite photovoltaic technologies .
Propriétés
IUPAC Name |
potassium;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BF3N2O2.K/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14;/h4-8H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNSYJFWKWTVKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BF3KN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670570 | |
| Record name | Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-tert-butoxycarbonylpiperazin-1-YL)methyltrifluoroborate | |
CAS RN |
936329-97-4 | |
| Record name | Borate(1-), [[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]methyl]trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936329-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium {[4-(tert-butoxycarbonyl)piperazin-1-yl]methyl}(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 936329-97-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




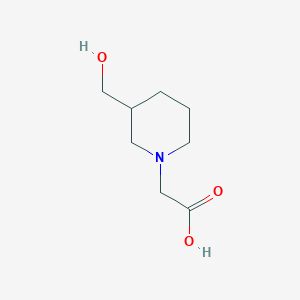

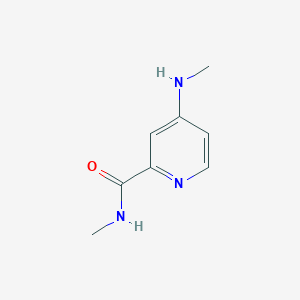

![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)
![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)

